molecular formula C11H9NO3 B12893217 4-acetyl-3-phenylisoxazol-5(4H)-one CAS No. 50401-64-4

4-acetyl-3-phenylisoxazol-5(4H)-one

Cat. No.: B12893217
CAS No.: 50401-64-4
M. Wt: 203.19 g/mol
InChI Key: SOBQDLUJYIKHSU-UHFFFAOYSA-N
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Description

4-acetyl-3-phenylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxo derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-phenylisoxazole: Lacks the acetyl group at the 4-position.

    4-acetylisoxazole: Lacks the phenyl group at the 3-position.

    5-phenylisoxazole: Has the phenyl group at the 5-position instead of the 3-position.

Uniqueness

4-acetyl-3-phenylisoxazol-5(4H)-one is unique due to the presence of both the acetyl group at the 4-position and the phenyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.

Properties

CAS No.

50401-64-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-acetyl-3-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7(13)9-10(12-15-11(9)14)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

SOBQDLUJYIKHSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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